BenchChemオンラインストアへようこそ!

MERIMEPODIB

Antiviral IMPDH inhibition Broad-spectrum

Merimepodib (VX-497) is an uncompetitive IMPDH inhibitor that traps the enzyme-XMP* covalent intermediate, delivering 17- to 186-fold greater antiviral potency than ribavirin across HBV, HCMV, RSV, HSV-1, EMCV, VEEV, and emerging viruses including Zika (EC50 0.6 µM), Ebola, and Chikungunya. Its dual antiviral/immunosuppressive profile—lymphocyte proliferation IC50 ≈ 100 nM with specific guanosine reversal—makes it a superior reference control for broad-spectrum antiviral screening and IMPDH-dependent immunosuppression research.

Molecular Formula C23H24N4O6
Molecular Weight 452.465
CAS No. 198821-38-4
Cat. No. B1149518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMERIMEPODIB
CAS198821-38-4
SynonymsMERIMEPODIB
Molecular FormulaC23H24N4O6
Molecular Weight452.465
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Merimepodib (VX-497, CAS 198821-38-4) IMPDH Inhibitor for Antiviral and Immunosuppression Research


Merimepodib, also known as VX-497, is a potent, reversible, and uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) [1]. Unlike nucleoside-based inhibitors such as ribavirin or mycophenolic acid, merimepodib is a structurally novel, orally bioavailable small molecule that binds to the IMPDH-XMP* intermediate complex, depleting intracellular guanine nucleotide pools essential for lymphocyte proliferation and viral RNA synthesis [2]. This mechanism supports its broad-spectrum antiviral activity against DNA and RNA viruses, as well as its immunosuppressive properties.

Merimepodib's Unique Binding Mode Prevents Simple Substitution with Other IMPDH Inhibitors


Despite sharing a common enzymatic target, IMPDH inhibitors exhibit profound differences in binding kinetics, potency, and clinical utility. Merimepodib is an uncompetitive inhibitor that traps the enzyme-XMP* covalent intermediate, a mechanism it shares with mycophenolic acid (MPA) but not with substrate-competitive inhibitors like ribavirin monophosphate [1]. This distinct binding mode results in merimepodib being structurally unrelated to other IMPDH inhibitors [2]. Furthermore, merimepodib demonstrates 17- to 186-fold greater antiviral potency than ribavirin across multiple viral strains, and unlike MPA—which is predominantly used as an immunosuppressant in transplantation—merimepodib exhibits a dual antiviral/immunosuppressive profile that cannot be replicated by simple class substitution [3].

Quantitative Differentiation of Merimepodib Against IMPDH Inhibitor Comparators


Merimepodib Exhibits 17- to 186-Fold Greater Antiviral Potency Than Ribavirin Across Multiple Viral Strains

In a direct head-to-head comparison using cultured cell assays, merimepodib (VX-497) demonstrated 17- to 186-fold greater potency than ribavirin against a panel of DNA and RNA viruses. For Hepatitis B virus (HBV), merimepodib's IC50 was 0.4 µM compared to ribavirin's 43.8 µM, representing a 110-fold increase in potency. Against Human Cytomegalovirus (HCMV), merimepodib's IC50 was 0.8 µM versus ribavirin's 148.5 µM (186-fold). Similarly, for Respiratory Syncytial Virus (RSV), the IC50 values were 1.1 µM for merimepodib and 20.9 µM for ribavirin (19-fold) [1]. The therapeutic index (CC50/IC50) for merimepodib was also substantially higher: 13.7 versus 2.2 for HBV, and 38.8 versus >3.4 for HCMV, indicating a 14- and 39-fold improvement in safety margin, respectively [2].

Antiviral IMPDH inhibition Broad-spectrum

Merimepodib Inhibits Lymphocyte Proliferation with an IC50 of ~100 nM, Comparable to Potent Immunosuppressants

Merimepodib (VX-497) potently inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes with an IC50 of approximately 100 nM [1]. This immunosuppressive effect is specifically mediated through IMPDH inhibition, as it is fully reversed by the addition of exogenous guanosine but not by adenosine or uridine [2]. In vivo, oral administration of merimepodib dose-dependently inhibits the primary IgM antibody response in mice, with an ED50 of approximately 30-35 mg/kg [3].

Immunosuppression Lymphocyte proliferation IMPDH inhibition

Merimepodib Shows Additive Antiviral Effects with Interferon-α, with Greater Potency than Ribavirin in Combination

In the encephalomyocarditis virus (EMCV) replication system, both merimepodib (VX-497) and ribavirin demonstrated additive antiviral effects when co-applied with interferon-α (IFN-α). However, merimepodib was consistently more potent in this combination. Specifically, the IC50 of VX-497 in this system was 1.0 µM, compared to 17.0 µM for ribavirin, representing a 17-fold increase in potency [1]. Clinically, in a Phase II trial of patients with chronic hepatitis C genotype 1 who were nonresponders to prior pegylated interferon and ribavirin therapy, the addition of merimepodib (50 mg or 100 mg BID) to peg-IFN-α-2a and ribavirin resulted in sustained virological response (SVR) rates of 6% for placebo, 6% for 50 mg MMPD, and 8% for 100 mg MMPD at week 72 [2].

Combination therapy Antiviral Hepatitis C

Merimepodib Demonstrates Potent In Vitro Activity Against Zika Virus with an EC50 of 0.6 µM

Merimepodib (MMPD, VX-497) inhibits Zika virus (ZIKV) RNA replication with an EC50 of 0.6 µM [1]. This activity is comparable to other IMPDH inhibitors tested against ZIKV; for example, mycophenolic acid (MPA) has been reported to inhibit ZIKV with EC50 values ranging from 0.1 to 1.0 µM depending on the cell type [2]. Merimepodib also reduces virus production of several other emerging viral pathogens, including Ebola, Lassa, Chikungunya, and Junin viruses [3].

Zika virus Flavivirus Antiviral

Optimal Research Applications for Merimepodib Based on Quantified Differentiation


Broad-Spectrum Antiviral Screening Against DNA and RNA Viruses

Given its 17- to 186-fold greater potency than ribavirin across multiple viral strains, including HBV, HCMV, RSV, HSV-1, parainfluenza-3, EMCV, and VEEV [1], merimepodib is ideally suited as a reference IMPDH inhibitor in broad-spectrum antiviral screening campaigns. Its high therapeutic index and well-characterized mechanism of action make it a superior positive control for validating IMPDH-dependent antiviral activity in cell culture models.

Immunosuppression Studies in Lymphocyte Proliferation and Antibody Response Models

Merimepodib's potent inhibition of lymphocyte proliferation (IC50 ≈ 100 nM) across multiple species (human, mouse, rat, dog) [2], combined with its specific reversal by guanosine, makes it an excellent tool for studying IMPDH-dependent immunosuppression. Its in vivo efficacy in inhibiting primary IgM antibody responses (ED50 30-35 mg/kg in mice) further supports its utility in preclinical models of immune modulation.

Investigation of IMPDH-Dependent Antiviral Synergy with Interferon-α

Merimepodib's demonstrated additive antiviral effects with IFN-α, with 17-fold greater potency than ribavirin in the EMCV model [3], positions it as a valuable compound for studying combination therapy approaches in chronic viral infections. Researchers exploring IMPDH inhibition as an adjunct to interferon-based regimens will find merimepodib a more potent and mechanistically well-defined alternative to ribavirin.

Flavivirus and Emerging Pathogen Replication Studies

With a confirmed EC50 of 0.6 µM against Zika virus RNA replication and reported activity against Ebola, Lassa, Chikungunya, and Junin viruses [4], merimepodib is a relevant tool for investigating IMPDH as a host-targeted antiviral strategy against emerging RNA viruses. Its activity is comparable to mycophenolic acid but offers a distinct chemical scaffold for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for MERIMEPODIB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.